

## Phenyl Acetylsalicylate: A Technical History and Discovery

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Compound of Interest		
Compound Name:	Phenyl acetylsalicylate	
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#### Introduction

Phenyl acetylsalicylate, also known by the trade names Acetylsalol, Spiroform, and Vesipyrin, is a synthetic ester of acetylsalicylic acid and phenol.[1] Its history is intrinsically linked to the development of two other significant late 19th-century pharmaceuticals: acetylsalicylic acid (aspirin) and phenyl salicylate (Salol). While the individual histories of aspirin and Salol are well-documented, the specific timeline and key figures behind the discovery of **phenyl** acetylsalicylate are less clear. This technical guide synthesizes the available historical and chemical information to provide a comprehensive overview of its likely development, properties, and synthesis.

## **Historical Context: The Age of Synthetic Salicylates**

The late 19th century was a period of significant advancement in medicinal chemistry, with a focus on synthesizing new compounds to improve upon the therapeutic properties of natural products. Salicylic acid, derived from willow bark and other botanical sources, was a well-known analgesic and antipyretic.[2] However, its acidic nature often led to gastric irritation.[3] This spurred the development of derivatives that could mitigate these side effects.

Two key developments in this era provide the backdrop for the emergence of **phenyl acetylsalicylate**:

 Acetylsalicylic Acid (Aspirin): First synthesized by Charles Frédéric Gerhardt in 1853, its therapeutic potential was fully realized and a stable, pure form was produced by Felix



Hoffmann at Bayer in 1897.[4][5] The acetylation of the phenolic hydroxyl group of salicylic acid reduced its acidity and improved tolerability.

Phenyl Salicylate (Salol): Synthesized in 1883 by Marceli Nencki and independently by
Richard Seifert in 1885, Salol was created by esterifying the carboxyl group of salicylic acid
with phenol.[6] It was designed to pass through the stomach unchanged and hydrolyze in the
alkaline environment of the intestine into salicylic acid and phenol, the latter intended to act
as an antiseptic.[6]

**Phenyl acetylsalicylate** can be viewed as a hybrid of these two innovations, incorporating both the acetylated phenolic group of aspirin and the phenyl ester of Salol.

### **Discovery and Early History**

The precise date and discoverer of **phenyl acetylsalicylate** are not definitively documented in the readily available historical record. However, its trade names—Acetylsalol, Spiroform, and Vesipyrin—indicate that it was produced and marketed as a pharmaceutical.[1] The name "Acetylsalol" itself suggests its conceptual origin as an acetylated version of Salol. It is plausible that it was developed in the late 19th or early 20th century by pharmaceutical companies, such as the Heyden Chemical Company which was a major producer of salicylates, as an alternative to aspirin and Salol, with the aim of combining the therapeutic effects of both while potentially offering a different side-effect profile or therapeutic application.

### **Physicochemical Properties**

**Phenyl acetylsalicylate** is a white, crystalline powder. The available quantitative data for this compound is summarized in the table below.



Property	Value
Molecular Formula	C15H12O4
Molecular Weight	256.25 g/mol
Melting Point	97 °C
Boiling Point	198 °C (at 11 mmHg)
Solubility	Insoluble in water; Soluble in alcohol and ether

Table 1: Physicochemical Properties of **Phenyl Acetylsalicylate**.[1]

## **Synthesis**

The synthesis of **phenyl acetylsalicylate** is an esterification reaction. Based on the chemical knowledge of the late 19th and early 20th centuries, two primary synthetic routes would have been feasible.

#### **Experimental Protocols**

Method 1: Acetylation of Phenyl Salicylate (Salol)

This method would involve the acetylation of the free phenolic hydroxyl group of phenyl salicylate.

- Reactants: Phenyl salicylate, Acetic anhydride, and a catalyst (e.g., a few drops of concentrated sulfuric acid).
- Procedure:
  - Dissolve phenyl salicylate in acetic anhydride.
  - Add the acid catalyst cautiously.
  - Heat the mixture gently under reflux. The exact temperature and duration would have been determined empirically.



- After cooling, pour the reaction mixture into cold water to precipitate the crude phenyl acetylsalicylate and to hydrolyze excess acetic anhydride.
- Collect the solid product by filtration.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Method 2: Esterification of Acetylsalicylic Acid (Aspirin) with Phenol

This route involves the direct esterification of the carboxylic acid group of acetylsalicylic acid with phenol.

- Reactants: Acetylsalicylic acid, Phenol, and a dehydrating agent/catalyst (e.g., phosphoryl chloride or thionyl chloride).
- Procedure:
  - Melt acetylsalicylic acid and phenol together.
  - Slowly add the dehydrating agent/catalyst to the molten mixture.
  - Heat the reaction mixture, likely at a temperature sufficient to drive the reaction to completion without significant decomposition.
  - After the reaction is complete, cool the mixture.
  - Isolate the crude product. This might involve trituration with water or a dilute alkaline solution to remove unreacted starting materials.
  - Purify the crude product by recrystallization.

# Proposed Mechanism of Action and Signaling Pathways

There is no available historical information on the specific pharmacological studies or proposed signaling pathways for **phenyl acetylsalicylate**. However, based on its structure, its mechanism of action would have been presumed to be similar to that of other salicylates. Upon



ingestion, it would be expected to hydrolyze in the body to release acetylsalicylic acid and phenol. The acetylsalicylic acid would then exert its analgesic, antipyretic, and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. The released phenol was likely intended to provide antiseptic properties, similar to the therapeutic rationale for Salol.

The following diagram illustrates the logical relationship of the historical development of salicylates.



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